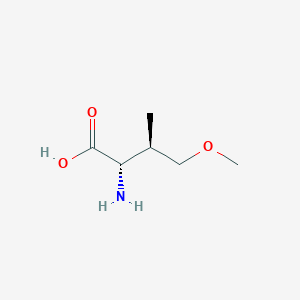
(3R)-4-Methoxy-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-4-Methoxy-L-valine is a chiral amino acid derivative with a methoxy group attached to the fourth carbon of the valine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-Methoxy-L-valine typically involves the protection of the amino and carboxyl groups of L-valine, followed by the introduction of the methoxy group at the fourth carbon. One common method includes the use of a Grignard reagent to introduce the methoxy group. The reaction conditions often involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods to ensure high enantiomeric purity. Enzymes such as transaminases or amino acid dehydrogenases can be used to catalyze the specific transformation of precursor molecules into this compound under mild conditions, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(3R)-4-Methoxy-L-valine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield (3R)-4-hydroxy-L-valine, while reduction of the carboxyl group can produce (3R)-4-methoxy-L-valinol.
Scientific Research Applications
(3R)-4-Methoxy-L-valine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a substrate for studying enzyme specificity and activity.
Industry: It can be used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of (3R)-4-Methoxy-L-valine involves its interaction with specific enzymes and receptors in biological systems. The methoxy group can enhance the compound’s binding affinity to certain molecular targets, influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of enzymes involved in amino acid metabolism.
Comparison with Similar Compounds
Similar Compounds
(3S)-4-Methoxy-L-valine: The enantiomer of (3R)-4-Methoxy-L-valine with different stereochemistry.
4-Hydroxy-L-valine: A similar compound with a hydroxyl group instead of a methoxy group.
4-Methyl-L-valine: A derivative with a methyl group at the fourth carbon.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
630392-74-4 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S,3R)-2-amino-4-methoxy-3-methylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 |
InChI Key |
HISPJANDJRUGFV-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H](COC)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(COC)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


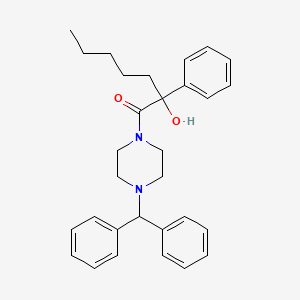
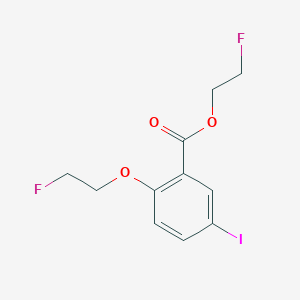
![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
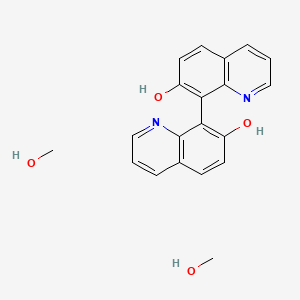
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
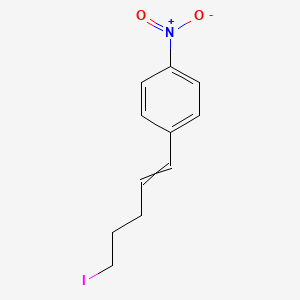
![1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-](/img/structure/B14209170.png)
![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
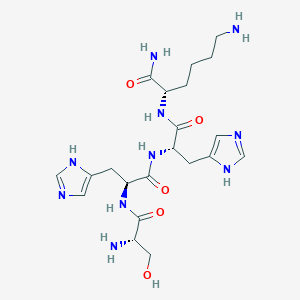
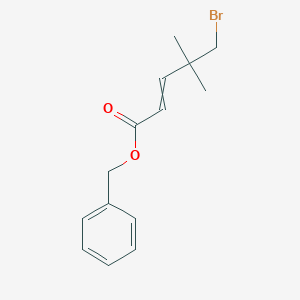
![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)

![Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14209212.png)
